N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

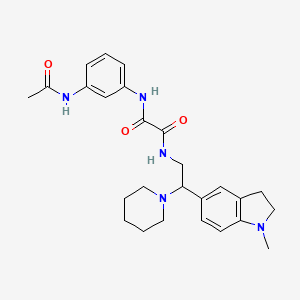

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring:

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-18(32)28-21-7-6-8-22(16-21)29-26(34)25(33)27-17-24(31-12-4-3-5-13-31)19-9-10-23-20(15-19)11-14-30(23)2/h6-10,15-16,24H,3-5,11-14,17H2,1-2H3,(H,27,33)(H,28,32)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPZEPJFXHVIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with the CAS number 922556-67-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 449.5 g/mol. Its structure includes an oxalamide functional group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₂ |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 922556-67-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxalamide group can facilitate hydrogen bonding, enhancing binding affinity. Studies suggest that compounds with similar structures may exhibit enzyme inhibition and receptor modulation, making them potential candidates for drug development.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

- Enzyme Inhibition : Preliminary studies suggest that oxalamide derivatives can inhibit specific enzymes, potentially impacting metabolic pathways.

- Antiviral Activity : Similar compounds have shown promising results as inhibitors against viral targets, particularly in influenza research where oxalamides have been linked to effective inhibition of neuraminidase (NA).

- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Studies

Several studies have explored the biological activity of oxalamide derivatives, providing insight into the potential applications of this compound:

Study 1: Antiviral Properties

A study on a related oxalamide derivative demonstrated significant inhibitory effects on neuraminidase (NA), with an IC50 value of 0.09 μM, outperforming the standard antiviral control oseltamivir carboxylate (IC50 = 0.10 μM). This suggests that similar derivatives, including the compound , may possess comparable antiviral properties .

Study 2: Enzyme Interaction

Research focusing on enzyme interactions highlighted that oxalamides can form strong hydrogen bonds with key residues at active sites of target enzymes. This mechanism is crucial for developing inhibitors that could lead to new therapeutic strategies for various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues

The compound shares its oxalamide backbone with several derivatives, but substituent variations dictate functional differences:

Key Structural Insights :

- The 3-acetamidophenyl group in the target compound distinguishes it from analogs with simpler alkyl (e.g., ethyl) or aromatic (e.g., benzyl, thiophene) N1 substituents. This may improve target binding specificity in biological systems.

Pharmacological and Functional Comparisons

- Umami Agonists (e.g., S336) : These derivatives activate the hTAS1R1/hTAS1R3 receptor. The target compound’s bulkier N1 group (vs. S336’s dimethoxybenzyl) may reduce receptor affinity but improve metabolic stability .

- Antiviral Agents (e.g., BNM-III-170) : BNM-III-170’s guanidine and fluorophenyl groups enable CD4 mimicry. The target compound lacks charged moieties, suggesting divergent mechanisms .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, dominated by oxidation and glucuronidation . The target compound’s indoline and piperidine groups may similarly undergo oxidative metabolism.

- Toxicity: For flavoring oxalamides, NOEL values range from 8–100 mg/kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.